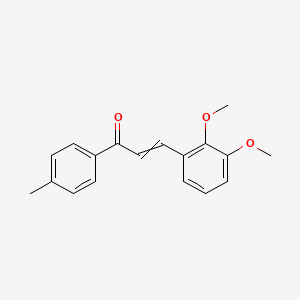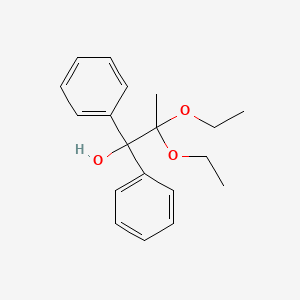![molecular formula C32H28ClN3O2S2 B11964201 (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964201.png)
(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various scientific fields. It features a thiazolidinone core, a pyrazole ring, and a chlorobenzyl ether moiety, making it a unique structure with diverse chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.
Synthesis of the Thiazolidinone Core: This involves the cyclization of a thiourea derivative with a haloketone or haloester.
Coupling Reactions: The pyrazole and thiazolidinone intermediates are coupled using a suitable base and solvent system, often under reflux conditions.
Final Functionalization: The chlorobenzyl ether moiety is introduced through nucleophilic substitution reactions, typically using a chlorobenzyl halide and a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrazole ring or the thioxo group, potentially yielding dihydropyrazoles or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reagents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyrazoles, thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may inhibit specific enzymes, making it a potential lead compound in drug discovery.
Protein Binding: Its structure allows for interactions with various proteins, which can be studied for therapeutic applications.
Medicine
Drug Development: The compound’s potential biological activities make it a candidate for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and anticancer therapies.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mécanisme D'action
The compound exerts its effects through various mechanisms:
Enzyme Inhibition: By binding to the active site of enzymes, it can inhibit their activity, affecting metabolic pathways.
Protein Interaction: It can interact with proteins, altering their function and leading to various biological effects.
Cellular Pathways: The compound may influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolidinones: Compounds with a similar thiazolidinone core, such as pioglitazone and rosiglitazone, which are used in diabetes treatment.
Pyrazoles: Compounds like celecoxib and rimonabant, which have a pyrazole ring and are used as anti-inflammatory and anti-obesity agents, respectively.
Uniqueness
Structural Complexity: The combination of a thiazolidinone core, pyrazole ring, and chlorobenzyl ether moiety makes it unique compared to other compounds.
Chemical Properties: Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.
Propriétés
Formule moléculaire |
C32H28ClN3O2S2 |
|---|---|
Poids moléculaire |
586.2 g/mol |
Nom IUPAC |
(5Z)-5-[[3-[4-[(4-chlorophenyl)methoxy]phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C32H28ClN3O2S2/c33-25-15-11-22(12-16-25)21-38-28-17-13-23(14-18-28)30-24(20-35(34-30)26-7-3-1-4-8-26)19-29-31(37)36(32(39)40-29)27-9-5-2-6-10-27/h1,3-4,7-8,11-20,27H,2,5-6,9-10,21H2/b29-19- |
Clé InChI |
OUYGUDIHMMSGBK-CEUNXORHSA-N |
SMILES isomérique |
C1CCC(CC1)N2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)/SC2=S |
SMILES canonique |
C1CCC(CC1)N2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OCC5=CC=C(C=C5)Cl)C6=CC=CC=C6)SC2=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(4-methylphenyl)sulfonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B11964119.png)

![Benzenesulfonamide, 4-[(4-ethoxyphenyl)amino]-3-nitro-](/img/structure/B11964127.png)
![(5Z)-5-{[3-(4-Butoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964140.png)


![{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid](/img/structure/B11964163.png)
![(5Z)-3-ethyl-5-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964164.png)
![5-(2-furyl)-4-{[(E)-(2,4,6-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964165.png)




![(5E)-5-[4-(benzyloxy)benzylidene]-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964195.png)
